molecular formula C9H9NS B093563 2-Methylbenzyl isothiocyanate CAS No. 16735-69-6

2-Methylbenzyl isothiocyanate

Cat. No.: B093563
CAS No.: 16735-69-6
M. Wt: 163.24 g/mol
InChI Key: DOOUOZZRRNTUCQ-UHFFFAOYSA-N
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Description

2-Methylbenzyl isothiocyanate is an organic compound with the chemical formula C₉H₉NS. It is a derivative of benzyl isothiocyanate, where a methyl group is attached to the benzene ring. This compound is known for its distinctive properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of primary amines as starting materials. The amines react with carbon disulfide and a base to form dithiocarbamate intermediates, which are subsequently treated with an oxidizing agent to yield the desired isothiocyanate .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-methylbenzyl isothiocyanate involves its interaction with cellular proteins and enzymes. It can modify cysteine residues in proteins, leading to the inhibition of enzyme activity. This modification can trigger cellular stress responses, including the activation of the Nrf2 pathway, which plays a crucial role in antioxidative and anti-inflammatory activities . Additionally, it can induce apoptosis in cancer cells by promoting the release of cytochrome c from mitochondria and activating caspases .

Comparison with Similar Compounds

Uniqueness: 2-Methylbenzyl isothiocyanate is unique due to the presence of the methyl group, which can influence its reactivity and biological activity. This structural difference can result in distinct pharmacological properties compared to other isothiocyanates .

Properties

IUPAC Name

1-(isothiocyanatomethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-8-4-2-3-5-9(8)6-10-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOUOZZRRNTUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168279
Record name 2-Methylbenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16735-69-6
Record name 2-Methylbenzyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016735696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16735-69-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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